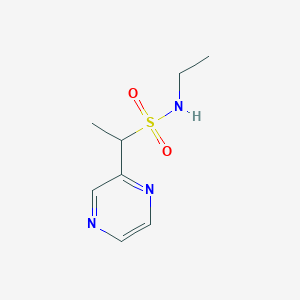
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyrazine ring in its structure adds to its potential biological activities, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazine derivative, ethanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The pyrazine derivative is dissolved in the solvent, followed by the addition of triethylamine. Ethanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification of the product is achieved through crystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to obtain the corresponding sulfonamide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles like amines, thiols; reaction conditions include the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfonamide.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential component for microbial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-(1-(pyrazin-2-yl)ethylidene)nicotinohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the ethyl group and the pyrazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
N-ethyl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11-14(12,13)7(2)8-6-9-4-5-10-8/h4-7,11H,3H2,1-2H3 |
Clé InChI |
HXNCJOCXKKGMNU-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C(C)C1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
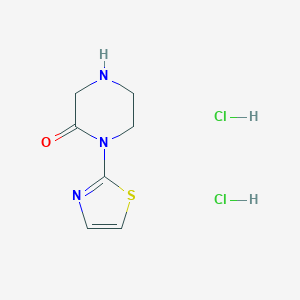
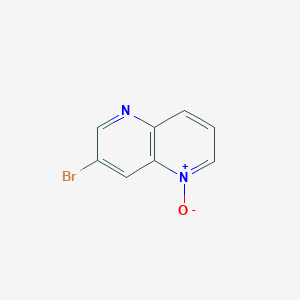
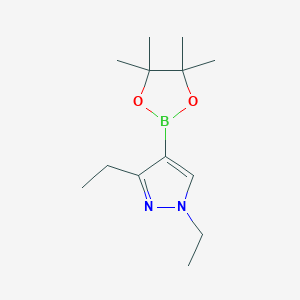
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
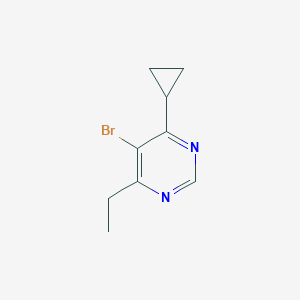
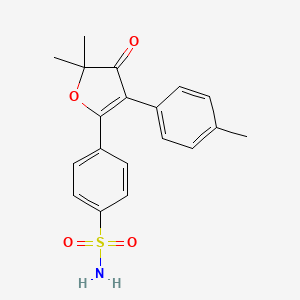
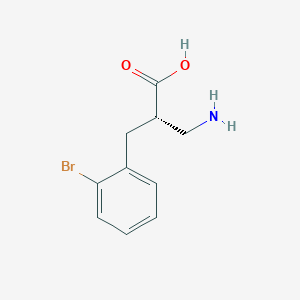
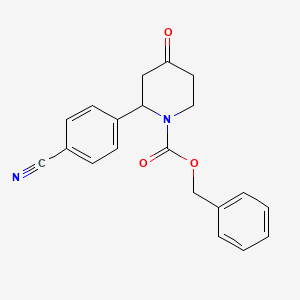
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
